2-(8-Fluoroquinolin-3-yl)acetic acid
Description
Contextualization within Quinolone and Fluoroquinolone Chemistry Research
Quinolones are a major class of synthetic antibacterial agents, with the first-generation drug, nalidixic acid, discovered in the 1960s. la.gov The subsequent addition of a fluorine atom to the quinolone structure gave rise to the fluoroquinolones, a second generation of drugs with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. la.govnih.gov The core structure of these compounds is a bicyclic system that is a prime target for chemical modification to enhance potency and pharmacokinetic properties. nih.gov
The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. la.gov This targeted action makes them potent bactericidal agents. Research in this area is extensive, with a continuous drive to synthesize new derivatives that can overcome emerging bacterial resistance and expand the therapeutic applications of this class of compounds.
Significance of the Acetic Acid Moiety in Quinolone Derivatives
The introduction of an acetic acid moiety to the quinolone scaffold represents a significant area of chemical exploration. While the carboxylic acid group at the 3-position is a common feature of many quinolone antibiotics, the presence of an acetic acid group at other positions can modulate the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. researchgate.netcore.ac.uk
The acetic acid functional group can influence a compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion. Moreover, it can serve as a handle for further chemical modifications, allowing for the attachment of other functional groups to create hybrid molecules with potentially novel biological activities. nih.gov Research into compounds like flavone-8-acetic acid has shown that the acetic acid moiety can be crucial for inducing specific biological responses.
Overview of Research Paradigms for Novel Chemical Entities
The discovery and development of new chemical entities like 2-(8-fluoroquinolin-3-yl)acetic acid are guided by several research paradigms. Traditional approaches often involve the systematic modification of a known active scaffold and subsequent screening for desired biological activity. More contemporary strategies employ structure-based drug design and computational modeling to predict the interaction of novel molecules with their biological targets. orientjchem.org
High-throughput screening of large compound libraries is another common approach to identify lead compounds. Once a hit is identified, medicinal chemists undertake lead optimization, a process of refining the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties. The synthesis of a series of related derivatives is a key component of this process, allowing for the establishment of structure-activity relationships. nih.govorientjchem.org
While specific research on "this compound" is not extensively documented in publicly available literature, its chemical structure suggests it is a subject of interest within the broader exploration of fluoroquinolone derivatives. The following table provides the available chemical identification information for this compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1503957-13-8 |
This data is sourced from chemical database Chemsrc. chemsrc.com
Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(8-fluoroquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-1-2-8-4-7(5-10(14)15)6-13-11(8)9/h1-4,6H,5H2,(H,14,15) |
InChI Key |
RZEWGCQTXUEJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)CC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the entire molecule.
¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum of 2-(8-Fluoroquinolin-3-yl)acetic acid is expected to show distinct signals corresponding to the carboxylic acid proton, the methylene protons, and the five protons on the quinoline (B57606) ring system.
The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding. The two methylene protons (-CH₂-) adjacent to the quinoline ring and the carboxyl group are chemically equivalent and are expected to resonate as a sharp singlet. The five aromatic protons on the fluoroquinoline core will appear in the region characteristic of heterocyclic aromatic compounds, with their chemical shifts and splitting patterns influenced by the nitrogen atom, the fluorine atom, and the acetic acid substituent.
Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Splitting Pattern | Proton Assignment |
| ~12.5 - 13.5 | br s | 1H, -COOH |
| ~8.9 | d | 1H, H-2 |
| ~8.3 | s | 1H, H-4 |
| ~7.6 | dd | 1H, H-5 |
| ~7.5 | m | 1H, H-6 |
| ~7.4 | dd | 1H, H-7 |
| ~3.9 | s | 2H, -CH₂- |
Note: Data are predictive. br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display signals for each unique carbon atom.
The spectrum is expected to show a signal for the carbonyl carbon of the carboxylic acid in the typical downfield region (~170 ppm). The methylene carbon signal would appear further upfield. The nine distinct carbon atoms of the 8-fluoroquinoline ring will resonate in the aromatic region. The carbon atom directly bonded to the fluorine (C-8) is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.
Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~171.5 | -COOH |
| ~159.0 (d, ¹JCF ≈ 250 Hz) | C-8 |
| ~148.0 | C-2 |
| ~138.5 | C-8a |
| ~135.0 | C-4 |
| ~129.0 | C-3 |
| ~128.0 | C-4a |
| ~127.5 | C-6 |
| ~122.0 | C-5 |
| ~115.0 (d, ²JCF ≈ 20 Hz) | C-7 |
| ~35.0 | -CH₂- |
Note: Data are predictive. d = doublet, JCF = carbon-fluorine coupling constant.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would show correlations between the coupled protons on the benzene portion of the quinoline ring (H-5, H-6, and H-7), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This technique would be used to definitively assign each proton signal to its corresponding carbon signal. For example, it would link the methylene proton signal at ~3.9 ppm to the methylene carbon signal at ~35.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting different fragments of the molecule. Key HMBC correlations would be expected from the methylene protons (-CH₂-) to the quinoline carbons C-2, C-3, and C-4, as well as to the carboxyl carbon (-COOH), confirming the position of the acetic acid side chain.
¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its detection is straightforward. The chemical shift of fluorine is very sensitive to its electronic environment.
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift would fall into the typical range for an aryl fluoride. Furthermore, this signal would likely appear as a multiplet due to coupling with nearby protons, primarily H-7, providing further confirmation of its position at C-8.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, making it an excellent tool for functional group identification.
The FT-IR spectrum of this compound would provide definitive evidence for its key functional groups. The most prominent feature would be the absorptions related to the carboxylic acid group: a very broad O-H stretching band and a strong, sharp C=O (carbonyl) stretching band. Additionally, characteristic peaks for the aromatic C-H and C=C/C=N bonds of the quinoline ring, as well as a C-F bond stretch, would be present.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch (sp²) | Aromatic |
| ~2950 | C-H stretch (sp³) | Methylene (-CH₂-) |
| ~1705 (strong) | C=O stretch | Carboxylic Acid |
| 1500-1620 | C=C and C=N stretches | Aromatic Ring (Quinoline) |
| ~1200 | C-F stretch | Aryl Fluoride |
| ~1100 | C-N stretch | Aromatic Amine (Quinoline) |
Note: Data are predictive and represent characteristic ranges.
Fourier-Transform Raman (FT-Raman) Spectroscopy
The quinoline ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the heterocyclic ring are expected to produce strong to medium intensity bands in the 1620-1400 cm⁻¹ range. Ring breathing modes, which are characteristic of the entire quinoline skeleton, also appear in the fingerprint region below 1400 cm⁻¹.
The acetic acid moiety introduces several key vibrational modes. The carbonyl C=O stretch of the carboxylic acid is one of the most intense and characteristic bands, typically observed in the 1720-1680 cm⁻¹ region in its dimeric, hydrogen-bonded form, which is common in the solid state. The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The characteristic broad O-H stretching band from the carboxylic acid dimer is expected in the 3300-2500 cm⁻¹ range.
The C-F stretching vibration from the fluorine atom at the 8-position of the quinoline ring is anticipated to produce a strong band, typically in the 1250-1020 cm⁻¹ region. The exact position of this band can provide information about the electronic environment of the C-F bond. Custom-designed quinoline derivatives with strong optical properties, particularly Raman activity, are of significant interest for their potential use as diagnostic probes acs.org.
Table 1: Predicted FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Broad, Medium |
| C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1720 - 1680 | Strong |
| C=C / C=N Stretch | Quinoline Ring | 1620 - 1400 | Strong to Medium |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1300 - 1200 | Medium |
| C-F Stretch | Aryl Fluoride | 1250 - 1020 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound, both high-resolution and electrospray ionization techniques provide critical data.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. nih.govub.edu This technique is crucial for confirming the identity of this compound and distinguishing it from potential isomers. For the molecular formula C₁₁H₈FNO₂, the exact mass of the neutral molecule is calculated to be 205.0539 g/mol . HRMS instruments, such as quadrupole time-of-flight (QqToF) or Orbitrap analyzers, can measure this mass with sub-ppm accuracy, providing strong evidence for the compound's elemental composition. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, minimizing fragmentation during the ionization process and typically showing a prominent molecular ion peak. nih.gov For this compound, analysis can be performed in both positive and negative ion modes.
Positive Ion Mode: In this mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 206.0617. Adducts with sodium, [M+Na]⁺, or ammonium, [M+NH₄]⁺, are also commonly observed. nih.govresearchgate.net
Negative Ion Mode: Due to the acidic nature of the carboxylic acid group, strong signals for the deprotonated molecule, [M-H]⁻, at an m/z of approximately 204.0461 are expected.
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can induce fragmentation, providing structural information. For quinoline carboxylic acids, a common fragmentation pathway involves the loss of the carboxylic acid group. chempap.orgresearchgate.net Key predicted fragmentation pathways for the [M+H]⁺ ion include:
Loss of H₂O (18 Da): Formation of an acylium ion.
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation for carboxylic acids. chempap.org
Loss of COOH (45 Da): Cleavage of the entire carboxylic acid radical. chempap.org
Loss of CH₂COOH (59 Da): Cleavage of the acetic acid side chain.
Table 2: Predicted ESI-MS Ions for this compound
| Ion Type | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₉FNO₂⁺ | 206.0617 | Positive |
| [M+Na]⁺ | C₁₁H₈FNNaO₂⁺ | 228.0437 | Positive |
| [M-H]⁻ | C₁₁H₇FNO₂⁻ | 204.0461 | Negative |
| [M+H - CO₂]⁺ | C₁₀H₉FN⁺ | 162.0719 | Positive (Fragment) |
| [M+H - CH₂COOH]⁺ | C₉H₇FN⁺ | 148.0562 | Positive (Fragment) |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The quinoline core of this compound is the primary chromophore responsible for its UV absorption.
The UV-Vis spectrum of quinoline and its derivatives typically displays multiple absorption bands in the 200-400 nm range, which are assigned to π→π* and n→π* electronic transitions. scielo.br
π→π Transitions:* These are typically high-intensity absorptions. For quinoline derivatives, strong bands are often observed around 230-320 nm. scielo.br The substitution on the quinoline ring, including the fluoro and acetic acid groups, can cause shifts in the absorption maxima (either bathochromic or hypsochromic).
n→π Transitions:* These transitions, involving the non-bonding electrons on the nitrogen atom, are generally of lower intensity and may appear as a shoulder on the longer-wavelength side of the π→π* bands, often in the 320-450 nm range. scielo.br
The polarity of the solvent can influence the position of these absorption bands. scielo.brphyschemres.org The π→π* transitions often exhibit a red shift (bathochromic shift) in more polar solvents, while n→π* transitions tend to show a blue shift (hypsochromic shift). scielo.br Many quinoline derivatives are also fluorescent, meaning they re-emit absorbed energy as light at a longer wavelength. nih.gov The fluorescence properties are also sensitive to the molecular structure and environment.
Table 3: Predicted UV-Vis Absorption Bands for this compound
| Transition Type | Typical Wavelength (λmax) Range (nm) | Relative Intensity (Molar Absorptivity, ε) |
|---|---|---|
| π → π | ~230 - 280 | High |
| π → π | ~280 - 320 | Medium to High |
| n → π* | ~320 - 360 | Low (often a shoulder) |
X-ray Crystallography for Solid-State Structure Determination (General Class Relevance)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of related quinoline and isoquinoline derivatives provides insight into the expected structural features. nih.govmdpi.comnih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
There is no specific data in the public domain detailing quantum chemical calculations for 2-(8-Fluoroquinolin-3-yl)acetic acid. Theoretical studies typically employ various methods to investigate the electronic properties of a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. No published FMO analysis for this compound is currently available.
Natural Bond Orbital (NBO) Analysis for Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. It is particularly useful for quantifying electron delocalization and hyperconjugative interactions, which contribute to molecular stability. Specific NBO analysis data for this compound has not been reported in the scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other chemical species. There are no available MEP mapping studies for this compound.
Conformational Analysis of the Fluoroquinoline-Acetic Acid Scaffold
The fluoroquinoline-acetic acid scaffold of this compound possesses rotational freedom around the single bond connecting the acetic acid side chain to the quinoline (B57606) ring system. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target. Regrettably, no such conformational analysis for this compound has been documented.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. MD simulations could explore the full conformational space of this compound, providing a more realistic understanding of its flexibility and interactions in different environments, such as in a solvent or near a biological receptor. At present, there are no published molecular dynamics simulation studies for this specific compound.
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a potential drug molecule (a ligand) into the binding site of a target protein. This method is crucial for predicting how a compound like this compound might interact with various biological targets at a molecular level.
For related quinoline derivatives, molecular docking has been employed to explore interactions with targets such as DNA gyrase, topoisomerase II, and various kinases. nih.govresearchgate.net For instance, studies on other fluoroquinolines have successfully predicted their binding modes within the active sites of bacterial enzymes, providing insights into their mechanism of action. nih.gov
Identification of Binding Pockets and Key Interacting Residues
A primary output of molecular docking is the identification of the binding pocket on the target protein and the specific amino acid residues that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-receptor complex.
While no specific data exists for this compound, research on other quinoline compounds has identified key interactions. For example, in a study of different quinoline derivatives targeting gastric cancer cells, docking simulations highlighted crucial hydrogen bonds and hydrophobic contacts with amino acid residues like Asn146, Ser150, and Tyr216. mdpi.com Such an analysis for this compound would involve docking it against a hypothesized target to predict which residues within the active site are essential for binding.
Estimation of Ligand-Receptor Binding Affinities (in silico)
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a receptor, typically expressed in kcal/mol. A lower (more negative) binding energy value suggests a more stable and potentially more potent interaction.
There is no published in silico binding affinity data for this compound. However, studies on analogous compounds provide a reference for the expected range of values. For example, in silico analysis of certain fluoroquinoline derivatives against E. coli DNA gyrase B and human topoisomerase IIα showed binding affinities ranging from -6.1 to -7.4 kcal/mol. researchgate.net A hypothetical docking study of this compound would aim to generate similar predictive data against one or more potential protein targets.
Hypothetical Data Table for Binding Affinity (Illustrative Example)
Since no experimental or computational data is available for the target compound, the following table is a hypothetical illustration of how such results would be presented.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Target X | -8.2 | TYR122, LYS78, ASP121 |
| Target Y | -7.5 | PHE256, ARG301, GLU255 |
| Target Z | -6.9 | VAL45, ILE88, SER47 |
Note: The data in this table is for illustrative purposes only and does not represent actual research findings for this compound.
Structure-Based Drug Design (SBDD) Principles in Silico
Structure-Based Drug Design (SBDD) is a methodology that relies on the three-dimensional structure of a biological target to guide the design of new ligands. researchgate.net By visualizing the binding site and understanding the interactions of a known ligand, medicinal chemists can rationally design new molecules with improved properties, such as higher affinity and selectivity.
If the structure of a target protein for this compound were known, SBDD principles would be applied to:
Analyze the binding mode: Understand how the fluoroquinoline ring, the acetic acid side chain, and the fluorine atom orient themselves within the binding pocket.
Identify opportunities for optimization: Locate empty pockets or regions where new functional groups could be added to form additional favorable interactions with the protein.
Guide structural modifications: Propose specific chemical changes to the molecule to enhance its binding affinity or other pharmacological properties.
Lead Optimization Methodologies Leveraging Computational Approaches (e.g., LeadOp+R)
Lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. Computational tools play a vital role in this process. One such advanced methodology is LeadOp+R, a structure-based lead optimization tool that considers synthetic accessibility. nih.gov
The LeadOp+R algorithm works by:
Decomposing a lead molecule into fragments.
Identifying fragments that contribute less favorably to binding.
Replacing these "bad" fragments with "good" fragments from a pre-docked database to improve interactions.
Incorporating a database of known chemical reactions to ensure that the newly designed compounds are synthetically feasible. nih.gov
While there is no evidence of LeadOp+R being applied to this compound, this approach could theoretically be used to optimize it. A researcher could define the quinoline core as a preserved fragment and use the software to suggest modifications to the acetic acid side chain to enhance binding to a target, while also providing plausible synthetic routes for the new analogues. nih.gov
Structure Activity Relationship Sar and Structural Modification Research
Systematic Derivatization of the Fluoroquinoline Core
Systematic derivatization of the fluoroquinoline scaffold has been a cornerstone of medicinal chemistry, particularly in the development of quinolone-based agents. This process involves introducing various substituents at different positions on the quinoline (B57606) ring and modifying the side chains to enhance potency, selectivity, and pharmacokinetic properties.
Modifications to the quinoline ring have profound effects on the biological activity of this class of compounds. The electronic and steric properties of substituents at positions C6, C7, and C8 are particularly influential.
Position C6: The introduction of a fluorine atom at the C6 position is a well-established strategy in the development of fluoroquinolone antibacterials. This substitution significantly enhances antibacterial potency and improves the inhibition of DNA gyrase, a key bacterial enzyme. tandfonline.commdpi.com The fluorine at C6 is noted for increasing cell penetration and enhancing activity against Gram-positive bacteria. mdpi.com
Position C7: The C7 position is frequently modified to modulate the spectrum of activity and potency. In a study of quinoline derivatives as potential antitumor agents, it was found that a large, bulky alkoxy substituent at the C7 position could be a beneficial pharmacophoric group for antiproliferative activity. nih.gov For antibacterial fluoroquinolones, specific substituents like a 3,7-diazabicyclo[3.3.0]octan-1(5)-ene-7-yl group at C7 have been shown to improve permeability in both susceptible and resistant bacterial strains. nih.gov
Position C8: The substituent at the C8 position plays a critical role in both efficacy and photostability. For instance, substituting the C8 position with a fluorine atom (as in the parent compound of this article) has been associated with decreased antibacterial activity and increased cytotoxicity upon exposure to UVA light in some quinolone series. nih.gov Conversely, a chlorine substituent at the C8 position has been shown to contribute to good inhibitory activity against DNA gyrase. nih.gov In other studies, the introduction of a methoxy (B1213986) group at C8 enhanced the photostability of fluoroquinolones, preventing degradation and loss of activity. nih.gov Another study on oxazino-quinoline derivatives found that a C8 substituent was generally detrimental to activity against the GLI1 protein. nih.gov
Table 1: Summary of Substituent Effects on the Quinoline Ring
| Position | Substituent | Observed Effect | Reference(s) |
|---|---|---|---|
| C6 | Fluorine (F) | Enhances antibacterial potency, DNA gyrase inhibition, and cell penetration. | tandfonline.commdpi.com |
| C7 | Bulky alkoxy group | Potentially beneficial for antiproliferative activity. | nih.gov |
| C7 | Diazabicyclo group | Improved cell permeability in bacteria. | nih.gov |
| C8 | Fluorine (F) | Decreased antibacterial activity and increased phototoxicity in some series; reduced cellular efflux. | nih.govnih.gov |
| C8 | Chlorine (Cl) | Good DNA gyrase inhibitory activity. | nih.gov |
Impact of Fluorine Position on Biological Target Modulation
The position of the fluorine atom on the quinoline nucleus is a critical determinant of biological activity. tandfonline.com The high electronegativity and small size of fluorine can significantly alter the electronic distribution and binding affinity of the molecule. tandfonline.com
The most widely studied substitution is at the C6 position, which, as mentioned, is known to confer broad and potent antimicrobial activity by enhancing the inhibition of bacterial DNA gyrase. tandfonline.comnih.gov
In contrast, a fluorine atom at the C8 position, as found in 2-(8-Fluoroquinolin-3-yl)acetic acid, has different implications. Studies on other fluoroquinolones have shown that C8-fluoro substitution can lead to reduced efflux from bacterial cells, which could potentially increase intracellular concentration. nih.gov However, it has also been linked to decreased antibacterial activity and increased potential for phototoxicity in certain contexts when compared to analogs with other substituents at C8, such as a methoxy group. nih.gov In a separate investigation, the insertion of a fluorine substituent at the C8 position of an oxazino-quinoline analog resulted in a reduced ability to modulate the GLI1 protein level. nih.gov
Table 2: Comparative Impact of Fluorine Position on Quinolone Activity
| Fluorine Position | General Impact on Biological Activity | Reference(s) |
|---|---|---|
| C6 | Broadly enhances antibacterial potency and DNA gyrase inhibition. | tandfonline.commdpi.comnih.gov |
| C8 | May decrease antibacterial activity and increase phototoxicity in some series. | nih.gov |
| C8 | Can reduce cellular efflux from bacteria. | nih.gov |
Stereochemical Considerations in Activity Profiles (if applicable to derivatives)
While this compound itself is achiral, the introduction of chiral centers through derivatization would necessitate an evaluation of the stereochemistry's role in biological activity. In the broader field of quinolone research, stereoisomerism is a known factor in determining potency. For instance, studies on other fluoroquinolones have demonstrated that enantiomers can possess significantly different levels of antimicrobial activity, highlighting the importance of stereospecific interactions with the target enzyme, DNA gyrase. scilit.com Therefore, should any modification to the core structure or side chain of this compound introduce a stereocenter, it would be essential to separate and evaluate the individual enantiomers to identify the more active stereoisomer.
Bioisosteric Replacements of Key Moieties to Modulate Activity
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. cambridgemedchemconsulting.com This technique can be applied to both the fluoroquinoline core and the acetic acid side chain of this compound.
For the acetic acid moiety, the carboxylic acid group could be replaced by other acidic bioisosteres, such as a tetrazole ring, to potentially enhance metabolic stability or alter binding interactions. Another approach involves replacing the amide or ester linkages derived from the carboxylic acid with a 1,3,4-oxadiazole (B1194373) ring, which is a common bioisostere for these groups and can offer different physicochemical and biological properties. mdpi.com
Within the quinoline ring system, bioisosteric replacement could involve substituting a carbon atom with a heteroatom. For example, in the related quinazoline (B50416) scaffold, the bioisosteric replacement of a carbon atom with a sulfur atom has been explored to modulate anti-inflammatory activity. nih.govpreprints.org Such changes alter the molecule's electron density, lipophilicity, and potential for hydrogen bonding, which can lead to modified biological activity and target selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized analogs.
The process involves generating a dataset of synthesized compounds and their measured biological activities. Then, various molecular descriptors are calculated for each compound, representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric factors). chalcogen.ro Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates these descriptors to the biological activity. nih.govmdpi.com
For example, a 3D-QSAR study could provide insights into how steric and electronic fields around the molecules influence their interaction with a biological target. nih.gov Such models, once validated, can guide the rational design of new derivatives with potentially improved potency by predicting which structural modifications are most likely to be beneficial. chalcogen.ro
Future Research Directions and Advanced Methodologies for 2 8 Fluoroquinolin 3 Yl Acetic Acid and Analogues
Exploration of Novel Biological Targets for Therapeutic Development
While fluoroquinolones are classically known for their antibacterial action through the inhibition of DNA gyrase and topoisomerase IV, contemporary research is unveiling a much broader therapeutic potential by identifying novel biological targets. nih.govmdpi.com This expansion into new areas, particularly oncology, is a primary focus of future development.
Quinoline (B57606) derivatives have shown promise as anticancer agents by interacting with targets crucial to tumor growth and proliferation. nih.gov For instance, certain quinoline-based compounds have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase, a key player in tumor angiogenesis. researchgate.net Other research has led to the development of fluoroquinolone-hydroxamic acid hybrids that dually target histone deacetylase and tubulin polymerization, both critical processes in cancer cell survival and division. mdpi.com The exploration of quinoline-related carboxylic acids has also revealed significant antiproliferative effects against various cancer cell lines, including colon, pancreatic, and breast cancer. nih.gov These findings underscore a strategic shift from antimicrobial to anticancer applications, opening new avenues for therapeutic development. mdpi.com
| Novel Biological Target | Therapeutic Area | Mechanism of Action | Example Quinoline Scaffold |
| VEGFR Tyrosine Kinase | Oncology | Inhibition of signaling pathways involved in tumor angiogenesis. researchgate.net | 2-Aryl-4,6-disubstituted quinolines researchgate.net |
| Histone Deacetylase (HDAC) | Oncology | Inhibition of enzymes that play a role in the epigenetic regulation of gene expression. mdpi.com | Levofloxacin-hydroxamic acid hybrids mdpi.com |
| Tubulin Polymerization | Oncology | Disruption of microtubule formation, leading to cell cycle arrest and apoptosis. mdpi.com | Levofloxacin-hydroxamic acid hybrids mdpi.com |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology | Inhibition of an enzyme involved in tumor immune escape. mdpi.com | Imidazo- and Thiazolo-5,8-quinolinediones mdpi.com |
Development of Hybrid Molecules Incorporating the Fluoroquinoline Acetic Acid Core with Other Bioactive Scaffolds
Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is emerging as a powerful tool to create new chemical entities with enhanced properties. nih.gov For fluoroquinoline acetic acid derivatives, this approach aims to expand the spectrum of activity, overcome drug resistance, and potentially target multiple biological pathways with a single molecule. nih.govnih.gov
The rationale behind creating hybrid antibiotics is to combine mechanisms of action, which can suppress the evolution of resistance more effectively than combination therapy with separate drugs. nih.govnih.gov The fluoroquinolone core is an attractive component for hybridization due to its chemical stability and well-understood structure-activity relationship. nih.gov Researchers have successfully synthesized hybrids by modifying the C-3 carboxylic acid group to incorporate various heterocyclic systems, such as 1,3,4-oxadiazoles, triazoles, and tetrazoles. mdpi.com Other strategies involve creating conjugates with different classes of antibiotics, like azithromycin, or linking them with moieties such as pyrazine (B50134) via amino acid linkers to generate novel antimicrobial agents. researchgate.netmdpi.com Beyond antimicrobial activity, these hybrids have shown potential as antitumor, anti-HIV, and antifungal agents. nih.gov
| Linked Bioactive Scaffold | Linkage Position | Intended Biological Activity | Reference Example |
| 1,3,4-Oxadiazole (B1194373) | C-3 Carboxylic Acid | Antitumor mdpi.com | C3/C3 bis-fluoroquinolones mdpi.com |
| 1,2,4-Triazole | C-3 Carboxylic Acid | Antimicrobial, Antitumor mdpi.com | 3-Heteroaryl Fluoroquinolone Hybrids mdpi.com |
| Pyrazine (via amino acid linker) | C-7 Position | Antimicrobial researchgate.net | Fluoroquinolone–pyrazine conjugates researchgate.net |
| Ciprofloxacin | N/A | Anticancer nih.gov | 8-Hydroxyquinoline-ciprofloxacin hybrid nih.gov |
| Azithromycin | 4''-Position of Azithromycin | Antibacterial (overcoming resistance) mdpi.com | Azithromycin-Quinolone Conjugates mdpi.com |
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering unprecedented speed and efficiency in the design of novel molecules. mdpi.com De novo drug design, which involves generating novel molecular structures from the ground up, is a key area where these technologies are making a significant impact. nih.govnih.gov
| AI/ML Technique | Primary Function in Drug Design | Typical Input Data | Key Advantage |
| Recurrent Neural Networks (RNNs) | Generation of novel molecular structures. frontiersin.org | SMILES (Simplified Molecular Input Line Entry System) strings. nih.gov | Learns chemical syntax to produce valid and novel molecules. frontiersin.org |
| Generative Adversarial Networks (GANs) | Design of molecules with specific, desired properties. easpublisher.com | Molecular graphs or SMILES strings. | Generates novel structures by having a "generator" network compete against a "discriminator" network. easpublisher.com |
| Variational Autoencoders (VAEs) | Optimization of molecules within a continuous latent space to improve properties. easpublisher.com | Molecular graphs or SMILES strings. | Enables efficient exploration and optimization of chemical space for multi-property design. nih.gov |
| Deep Reinforcement Learning (DRL) | Iterative optimization of generated molecules against a predefined scoring function. nih.gov | SMILES strings or molecular graphs. | Guides the generation process towards molecules with improved target-specific activity and drug-likeness. nih.gov |
Advanced Analytical Method Development for Trace Analysis and Metabolite Profiling (for research purposes only)
Understanding the metabolic fate of a compound is critical in research and development. For 2-(8-Fluoroquinolin-3-yl)acetic acid and its analogues, advanced analytical techniques are essential for identifying metabolites and conducting trace analysis in complex biological matrices. This information is vital for elucidating metabolic pathways and understanding pharmacokinetic profiles in a research context.
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) stands as the cornerstone technology for these investigations. nih.gov Techniques such as Ultra-Performance Liquid Chromatography (UPLC) combined with Quadrupole Time-of-Flight (Q-TOF) MS or ion trap MS (like Qtrap) provide the sensitivity and specificity needed to detect and identify low-concentration metabolites in samples like plasma, urine, and feces. nih.gov These methods allow for the comprehensive characterization of metabolic transformations, including Phase I reactions (e.g., hydroxylation, O-demethylation) and Phase II reactions (e.g., glucuronide or sulfate (B86663) conjugation). nih.gov This detailed metabolite profiling provides crucial insights into the biotransformation of the parent compound for research purposes.
| Analytical Technique | Application in Research | Information Provided |
| UPLC/Q-TOF-MS | Comprehensive profiling and structural elucidation of metabolites in biological samples. nih.gov | High-resolution mass data for accurate mass measurement and elemental composition determination of metabolites. nih.gov |
| UPLC/Qtrap-MS | Targeted identification and characterization of expected and unexpected metabolites. nih.gov | Sensitive detection and fragmentation data (MS/MS) to confirm metabolite structures. nih.gov |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantification of specific small molecule analytes. cdc.gov | Quantitative data on the concentration of a target compound in a prepared sample. cdc.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of synthesized compounds and their metabolites. frontiersin.org | Detailed information on the chemical structure and connectivity of atoms within a molecule. frontiersin.org |
Investigation of Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The chemical synthesis of quinoline derivatives is evolving, with a strong emphasis on developing methodologies that are not only efficient but also environmentally sustainable. nih.gov "Green chemistry" principles are being increasingly applied to move away from traditional synthesis methods, such as the Skraup and Friedländer syntheses, which often require harsh conditions and generate significant waste. nih.govijpsjournal.com
Emerging strategies focus on improving atom economy, reducing energy consumption, and using less hazardous materials. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single reactor, simplifies procedures and minimizes waste. researchgate.net The use of greener solvents like water or ethanol (B145695) and environmentally benign catalysts, such as formic acid or recyclable polymer-supported acids, is gaining traction. researchgate.netresearchgate.netasianpubs.org Furthermore, modern techniques like microwave-assisted and ultrasound-assisted synthesis can accelerate reaction times and improve yields. nih.gov Continuous-flow synthesis represents another significant advancement, offering better control over reaction parameters, enhanced safety for handling energetic intermediates, and potential for easier scalability compared to traditional batch processes. chemrxiv.org These sustainable approaches are crucial for the future production of this compound and its analogues.
| Methodology | Key Principles | Advantages over Traditional Methods |
| Traditional Methods (e.g., Skraup, Friedländer) | Often require strong acids, high temperatures, and multi-step procedures. nih.govijpsjournal.com | Well-established and versatile. ijpsjournal.com |
| Green Catalysis | Use of eco-friendly and/or recyclable catalysts (e.g., formic acid, p-TSA, polymer-supported acids). researchgate.netresearchgate.net | Reduced waste, milder reaction conditions, catalyst reusability. researchgate.netasianpubs.org |
| One-Pot Synthesis | Multiple reaction steps conducted in a single vessel without isolating intermediates. nih.govresearchgate.net | Increased efficiency, reduced solvent use and waste, simplified workup. nih.gov |
| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources to drive reactions. nih.govijpsjournal.com | Drastically reduced reaction times, often higher yields, improved energy efficiency. nih.gov |
| Continuous-Flow Synthesis | Reagents are continuously pumped through a reactor. chemrxiv.org | Enhanced safety, precise control of reaction conditions, improved scalability, high efficiency. chemrxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
